2,2-Dimethylpropane-1,3-diol;hexanedioic acid
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Overview
Description
2,2-Dimethylpropane-1,3-diol and hexanedioic acid are two distinct compounds that can form a polymer when combined It is a white crystalline solid that is highly soluble in waterWhen these two compounds are polymerized, they form a polyester that has various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropane-1,3-diol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde, creating the intermediate hydroxypivaldehyde. This intermediate can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon . Hexanedioic acid is typically produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .
Industrial Production Methods
The industrial production of 2,2-Dimethylpropane-1,3-diol involves the hydrogenation of hydroxypivaldehyde, while hexanedioic acid is produced through the oxidation of cyclohexane. These processes are optimized for high yield and purity to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropane-1,3-diol undergoes various chemical reactions, including esterification, oxidation, and polymerization. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents . Hexanedioic acid primarily undergoes reactions typical of carboxylic acids, such as esterification and amidation .
Common Reagents and Conditions
Common reagents for the reactions involving 2,2-Dimethylpropane-1,3-diol include inorganic acids, carboxylic acids, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained . Hexanedioic acid reactions often involve alcohols and amines under acidic or basic conditions .
Major Products Formed
The major products formed from the reactions of 2,2-Dimethylpropane-1,3-diol include esters, aldehydes, and acids. For hexanedioic acid, the major products are esters and amides .
Scientific Research Applications
2,2-Dimethylpropane-1,3-diol is used in the synthesis of polyesters, paints, lubricants, and plasticizers. It is also employed in the protection of carbonyl groups in organic synthesis . Hexanedioic acid is a key component in the production of nylon and is also used in the manufacture of polyurethanes, plasticizers, and as a food additive .
Mechanism of Action
The mechanism of action for 2,2-Dimethylpropane-1,3-diol involves its ability to form stable esters and protect carbonyl groups. It enhances the stability of polyesters towards heat, light, and water by forming strong ester bonds . Hexanedioic acid acts as a dicarboxylic acid, participating in condensation reactions to form polyamides and polyesters .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane: Another polyol used in the production of polyesters and polyurethanes.
Pentaerythritol: A polyol used in the manufacture of alkyd resins and explosives.
Trimethylolethane: Used in the production of synthetic lubricants and coatings
Uniqueness
2,2-Dimethylpropane-1,3-diol is unique due to its high stability and resistance to oxidation and hydrolysis, making it ideal for applications requiring durability and longevity . Hexanedioic acid is unique for its role in nylon production and its versatility in forming various industrially important compounds .
Properties
CAS No. |
70247-79-9 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChI Key |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Related CAS |
27925-07-1 |
Origin of Product |
United States |
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